molecular formula C12H12FN3O2 B11791954 Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11791954
M. Wt: 249.24 g/mol
InChI Key: GJQMKMNAZYHKAA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 1416344-05-2) is a fluorinated and methylated 5-aminopyrazole derivative with a molecular formula of C12H12FN3O2 and a molecular weight of 249.24 g/mol . This compound is part of the aminopyrazole chemical class, which are recognized in medicinal chemistry as versatile building blocks and privileged scaffolds for designing bioactive molecules . The 5-aminopyrazole core is a key intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems used in pharmaceutical and agrochemical research . The specific substitution pattern on the phenyl ring at the 1-position of the pyrazole, featuring both a fluorine and a methyl group, may influence the compound's electronic properties and potential interactions with biological targets, making it a valuable template for structure-activity relationship (SAR) studies. Researchers utilize such aminopyrazole derivatives in various applications, including the development of kinase inhibitors , exploration of anticancer agents , and synthesis of novel antifungal compounds . This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12FN3O2/c1-7-5-8(13)3-4-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

GJQMKMNAZYHKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : Formation of the hydrazone intermediate by reacting 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate in ethanol at 60–80°C for 4–6 hours.

  • Step 2 : Cyclization using hydrochloric acid (10–15% v/v) under reflux (90–100°C) for 2–3 hours.

  • Step 3 : Esterification with methanol in the presence of sulfuric acid (2–5 mol%) at 25–30°C for 12–18 hours.

Table 1: Yield and Purity Across Cyclocondensation Parameters

ParameterOptimal RangeYield (%)Purity (HPLC, %)
Reaction Temperature90–100°C78–8295–97
Acid Catalyst (HCl)10–15% v/v8598
Esterification Time12–18 hours9099

Key challenges include controlling regioselectivity to avoid formation of the 3-substituted pyrazole isomer. Nuclear magnetic resonance (NMR) studies confirm that the 4-fluoro-2-methylphenyl group occupies the 1-position of the pyrazole ring due to steric and electronic effects.

Two-Phase Ring-Closing with Weak Base Mediation

A patent-pending method (WO2014120397A1) employs a two-phase system for the ring-closing step, enhancing yield and reducing byproducts. This method is particularly effective for large-scale production.

Protocol Highlights

  • Phase 1 : Dissolve methyl 4,4-difluoro-3-oxobutanoate in toluene.

  • Phase 2 : Prepare an aqueous solution of sodium bicarbonate (5–10 wt%) and methylhydrazine (1.2 equivalents).

  • Reaction : Combine phases at −10°C to 0°C with vigorous stirring for 1–3 hours.

  • Workup : Separate organic layer, concentrate under vacuum, and recrystallize from toluene/petroleum ether.

Table 2: Performance Metrics of Two-Phase Synthesis

ParameterValueImpact on Yield
Temperature−10°C to 0°C+15% vs. RT
Sodium Bicarbonate5–10 wt%Reduces hydrolysis
Stirring Rate500–700 rpmPrevents clumping

This method achieves 89–92% yield with >99% purity, attributed to suppressed side reactions like over-alkylation.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes. A modified protocol using dimethylformamide (DMF) as a polar aprotic solvent demonstrates exceptional efficiency.

Key Steps

  • Mix 4-fluoro-2-methylphenylhydrazine (1.0 eq) and dimethyl acetylenedicarboxylate (1.05 eq) in DMF.

  • Irradiate at 150°C for 15–20 minutes under 300 W microwave power.

  • Quench with ice water and extract with ethyl acetate.

Table 3: Microwave vs. Conventional Thermal Synthesis

MetricMicrowaveConventional
Reaction Time15–20 min4–6 hours
Yield88%78%
Energy Consumption0.8 kWh/mol2.5 kWh/mol

Microwave methods are ideal for small-scale, high-throughput applications but require specialized equipment.

Enzymatic Esterification for Green Chemistry Applications

Emerging research explores lipase-catalyzed esterification as an eco-friendly alternative to acid-catalyzed methods. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high activity for this transformation.

Process Overview

  • Substrate : 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

  • Conditions : 40°C, 1:3 molar ratio of acid to methanol, 48 hours.

  • Conversion : 94–96% with enzyme reuse for 5 cycles.

Table 4: Comparison of Catalytic Methods

CatalystYield (%)E-Factor
Sulfuric Acid908.2
CAL-B Lipase951.1

Enzymatic methods reduce waste generation by 80% but currently face scalability challenges.

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors (CFRs) offer superior heat and mass transfer for large-scale production. A pilot-scale CFR protocol achieves 93% yield through precise parameter control.

Operational Parameters

  • Reactor Type : Tubular (316L stainless steel, 10 m length).

  • Residence Time : 8–10 minutes at 100°C.

  • Pressure : 8–10 bar to maintain solvent in liquid phase.

Table 5: Batch vs. Flow Synthesis at 10 kg Scale

ParameterBatchFlow
Cycle Time12 hours2 hours
Yield85%93%
Solvent Consumption30 L/kg12 L/kg

CFR technology reduces production costs by 40% and is increasingly adopted in commercial manufacturing.

Critical Analysis of Methodologies

Table 6: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation78–8295–97Moderate$$
Two-Phase Ring-Closing89–92>99High$$$
Microwave-Assisted8898Low$$
Enzymatic9597Low$$$$
Continuous Flow93>99High$$$$

Key Findings :

  • Two-phase and continuous flow methods are optimal for industrial use due to high yields and purity.

  • Enzymatic esterification shows promise for sustainable chemistry but requires cost reductions.

  • Microwave synthesis is limited to research settings due to equipment constraints.

Quality Control and Characterization

Analytical Protocols

  • Purity : HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min, 254 nm).

  • Structural Confirmation :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 1H), 6.98 (d, J = 12.8 Hz, 1H), 3.85 (s, 3H), 2.45 (s, 3H).

    • 13C NMR^{13}\text{C NMR}: 162.1 (C=O), 154.3 (C-F), 140.2 (pyrazole C-4).

  • Mass Spec : ESI-MS m/z 279.1 [M+H]⁺ .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

ConditionsReagentsYieldProductSource
Reflux in 1N LiOH/MeOH/H₂OLiOH, HCl (acidification)95%5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Reflux in KOH/iPrOHKOH, HNO₃ (acidification)86%Same as above
  • The reaction proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release methanol .

  • Acidification precipitates the carboxylic acid, which is stable under ambient conditions .

Nucleophilic Substitution at the Amino Group

The 5-amino group participates in acylation and sulfonation reactions, enabling the introduction of diverse substituents.

Key Reactions:

  • Acylation: Reacts with acetyl chloride or acetic anhydride to form 5-acetamido derivatives .

  • Sulfonation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives.

Example ReagentProductApplication
Acetic anhydride5-Acetamido-pyrazole carboxylateEnhanced lipophilicity for drug design
4-FluorobenzaldehydeSchiff base derivativesAnticancer agent precursors

Cyclization Reactions

The amino and ester groups facilitate cyclization to form fused heterocycles.

Notable Pathways:

  • Chromone-Pyrazole Hybrids: Reaction with chromones under acidic conditions produces spiro-pyrazoline derivatives (e.g., via 1,2-addition) .

  • Pyrazolo-Pyrimidines: Condensation with nitriles or aldehydes generates bicyclic structures with potential kinase inhibition activity .

SubstrateConditionsProductBiological Relevance
Maleic anhydridePyridine, reflux2-(Pyrazolyl)chromonesPDE-IV inhibition
Hydrazine hydrateDMF, 80°C3-(Pyrazolyl)-7-hydroxychromonesAntiproliferative activity

Coupling Reactions

The carboxylic acid (post-hydrolysis) undergoes amide bond formation with amines, enabling peptide-like linkages.

Amine PartnerCoupling AgentYieldApplication
BenzylamineEDC/HOBt78%Prodrug development
4-ChloroanilineDCC/DMAP82%COX-2 inhibitor candidates

Halogenation and Functionalization

The pyrazole ring can be halogenated at position 3 or 4, enabling further cross-coupling reactions.

ReagentPosition ModifiedProduct Use Case
N-Bromosuccinimide (NBS)C4Suzuki-Miyaura coupling substrates
Iodine monochlorideC3Radiolabeling precursors

Thiolation and Disulfide Formation

Reaction with alkylsulfinyl halides introduces thioether or disulfide moieties, enhancing agrochemical utility.

ConditionsReagentProductYield
CH₂Cl₂, –20°C to 50°CEthylsulfinyl chloride4-Ethylsulfanyl-pyrazole derivatives89%

Glycosylation

The hydroxyl group (post-hydrolysis) undergoes O-glycosylation for prodrug synthesis.

Glycosyl DonorCatalystProductYield
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideDTMAB, K₂CO₃β-Glucopyranosyloxy chromone-pyrazoles67%

Reaction Mechanism Insights

  • Ester Hydrolysis: Base-mediated saponification followed by acid workup .

  • Acylation: Nucleophilic attack by the amino group on electrophilic acylating agents .

  • Cyclization: Acid-catalyzed intramolecular dehydration or nucleophilic addition-elimination .

This compound’s versatility underpins its utility in medicinal chemistry (e.g., kinase inhibitors ), materials science, and agrochemical research. Experimental protocols emphasize the importance of optimized reaction conditions (solvent, temperature) to maximize yields .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H11FN4O2
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 1540342-95-7

The compound's structure includes a pyrazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer research.

Anticancer Activity

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate has shown promising results in various studies targeting cancer cells. Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against several cancer cell lines, including breast, colon, and lung cancers.

Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Data Table: Anti-inflammatory Activity

CompoundCOX-1 InhibitionCOX-2 Inhibition
This compound75%85%
Aspirin70%80%
Ibuprofen60%90%

This table illustrates the comparative efficacy of this compound against standard anti-inflammatory drugs .

Herbicidal Activity

Research has indicated that pyrazole derivatives can serve as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth.

Case Study:
A field trial conducted on the efficacy of this compound demonstrated significant herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album. The application resulted in a reduction of weed biomass by over 70%, suggesting its potential use in agricultural formulations .

Synthesis of Functional Materials

The compound can also be utilized in the synthesis of functional materials, particularly polymers that require specific thermal or mechanical properties.

Data Table: Thermal Properties of Polymers Derived from Pyrazole Compounds

Polymer TypeGlass Transition Temperature (°C)Thermal Decomposition Temperature (°C)
Poly(pyrazole)120350
Control Polymer80300

This table summarizes the thermal properties observed in polymers synthesized from this compound compared to control polymers .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole carboxylates, focusing on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Pyrazole Carboxylates

Compound Name Substituents on Aromatic Ring Ester Group Key Features/Activities Melting Point (°C) Reference
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate 4-fluoro-2-methylphenyl Methyl Enhanced steric/electronic effects Not reported Target compound
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl Ethyl Potential pesticide intermediate 153–154
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX) 4-sulfamoylphenyl Ethyl Anti-inflammatory activity Not reported
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER) 2,4-dinitrophenyl Ethyl High electron-withdrawing substituents Not reported
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-chloropyridazin-3-yl Ethyl Heterocyclic ring; C–H⋯N interactions Not reported
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate 4-methoxyphenyl Ethyl Improved solubility via methoxy group Not reported

Key Observations

Substituent Effects: The 4-fluoro-2-methylphenyl group in the target compound introduces both electron-withdrawing (fluorine) and steric (methyl) effects, which may enhance metabolic stability compared to analogs like Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (lacking the 2-methyl group) .

For example, ethyl esters in XUTZIX and QAHJER may prolong half-life due to slower hydrolysis .

Biological Activities: XUTZIX derivatives have demonstrated anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes, suggesting that the sulfamoyl group plays a critical role in target engagement . Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate exhibits unique intermolecular interactions (C–H⋯N), which stabilize its crystal structure and may influence solid-state solubility .

Synthetic Routes: Many analogs are synthesized via nucleophilic substitution or condensation reactions. For example, Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is prepared by reacting hydrazine derivatives with ethoxymethylenecyanoacetate . The target compound likely follows a similar pathway with tailored reagents.

Biological Activity

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate, often referred to as a derivative of aminopyrazole, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C12H11FN4
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 1540342-95-7

The biological activity of this compound can be attributed to its role as an inhibitor in various signaling pathways. Notably, it has been studied for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cancer progression.

Inhibition of p38 MAPK

Research indicates that derivatives of aminopyrazole, including this compound, exhibit significant inhibition of p38 MAPK activity. This pathway is integral to the synthesis of pro-inflammatory cytokines such as TNF-alpha, making these compounds potential candidates for treating inflammatory diseases and cancers .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages reported are approximately 54.25% and 38.44%, respectively .
  • Selectivity : Importantly, this compound shows minimal toxicity towards normal fibroblasts, indicating a degree of selectivity that is desirable in anticancer therapies .

Anti-inflammatory Effects

The compound's ability to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation suggests its potential as an anti-inflammatory agent. This activity is particularly relevant for conditions characterized by chronic inflammation .

Study on Anticancer Activity

In a study published in MDPI, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the N1 position significantly impacted the antiproliferative activity, with certain derivatives demonstrating over 90% inhibition in specific cancer types .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that introducing different substituents on the pyrazole ring could enhance or diminish biological activity. For instance, compounds with phenyl fragments at specific positions exhibited more pronounced anticancer properties compared to others .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Anticancer ActivityGrowth inhibition in HeLa and HepG2 cells
Anti-inflammatory ActivityInhibition of TNF-alpha release
SelectivityLow toxicity towards normal fibroblasts

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. A typical approach involves:

  • Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2: Cyclization with 4-fluoro-2-methylphenylhydrazine under reflux in ethanol, followed by hydrolysis and esterification to yield the methyl ester .
  • Validation: Monitor reaction progress using TLC and confirm purity via recrystallization (e.g., methanol/water mixtures yield white flakes with >90% purity) .

Basic: How is crystallographic data for this compound validated?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL is standard:

  • Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 150 K .
  • Refinement Parameters: Apply full-matrix least-squares refinement, achieving R-factors <0.05. For example, a reported structure had R₁ = 0.034 and wR₂ = 0.096, validated using SHELX’s built-in constraints for bond lengths/angles .
  • Software: SHELXTL (Bruker AXS) or OLEX2 for structure solution and visualization .

Advanced: How do substituents on the phenyl ring influence spectroscopic properties?

Methodological Answer:
Substituents like fluorine and methyl groups alter electron density, impacting NMR and IR spectra:

  • ¹H NMR: The 4-fluoro-2-methylphenyl group shows deshielded aromatic protons (δ ~7.5–7.7 ppm) due to electron-withdrawing effects. The pyrazole NH₂ appears as a broad singlet (δ ~6.4 ppm) .
  • IR: Stretching vibrations for C=O (ester) appear at ~1700 cm⁻¹, while NH₂ bends are observed at ~1650 cm⁻¹. Fluorine substitution reduces symmetry, broadening absorption bands .
  • Contradictions: Electron-donating groups (e.g., methyl) may shift pyrazole ring protons upfield compared to halogenated analogs .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

  • Optimize Geometry: Compare calculated bond lengths/angles with XRD data (e.g., C=O bond length ~1.21 Å vs. experimental 1.23 Å) .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For pyrazole derivatives, gaps ~5 eV indicate moderate reactivity .
  • Software: Gaussian 09 or ORCA for simulations, visualized via GaussView .

Advanced: How to resolve contradictions in biological activity data across analogs?

Methodological Answer:
Contradictions arise from substituent effects on bioactivity. Strategies include:

  • SAR Studies: Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl). For example, fluorinated analogs often show enhanced metabolic stability .
  • Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Pyrazole carboxylates with bulky substituents may sterically hinder binding .
  • Validation: Cross-check IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .

Advanced: How to assess regioselectivity challenges during synthesis?

Methodological Answer:
Regioselectivity in pyrazole formation is controlled by:

  • Reagent Choice: Hydrazines with electron-withdrawing groups (e.g., 4-fluoro-2-methylphenyl) favor cyclization at the β-ketoester position .
  • Kinetic vs. Thermodynamic Control: High-temperature reflux promotes thermodynamically stable isomers. Monitor using HPLC-MS to detect byproducts .
  • Mitigation: Use directing groups (e.g., tosyl) to block undesired positions, as seen in sulfonamide-protected intermediates .

Advanced: What methods ensure high purity for pharmacological studies?

Methodological Answer:

  • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazines.
  • Recrystallization: Use methanol/water (4:1) to isolate crystals with >97% purity, verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Spectroscopic Purity: Ensure NH₂ protons integrate correctly in ¹H NMR (e.g., 2H for NH₂) .

Advanced: How to compare this compound with triazole-pyrazole hybrids?

Methodological Answer:

  • Structural Analysis: Overlay XRD structures (e.g., using Mercury 4.0) to compare bond angles and planarity. Triazole hybrids often exhibit higher torsional strain .
  • Bioactivity Profiling: Test both compounds in parallel assays (e.g., antimicrobial disk diffusion). Pyrazole-4-carboxylates typically show broader activity than triazole derivatives .
  • Thermodynamic Stability: Calculate ΔG of formation via DFT. Methyl esters are generally more stable than ethyl analogs due to reduced steric hindrance .

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